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molecular formula C9H14ClNOS B1305805 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride CAS No. 5424-47-5

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

Cat. No. B1305805
M. Wt: 219.73 g/mol
InChI Key: HPVHJPMLORARSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233165B2

Procedure details

To a stirred solution of 37% HCl (0.60 mL, 19.8 mmol, 0.5 equivalents) in 2-propanol (73 mL) were added paraformaldehyde (3.00 gm, 95.1 mmol, 2.4 equivalents), dimethylamine hydrochloride (8.07 gm, 99.0 mmol, 2.5 equivalents) and 2-acetylthiophene (5.0 gm, 39.6 mmol) in sequence at room temperature. The cloudy suspension was heated to 70° C., gradually turning to a clear homogenous mixture. After approximately 18 h at 70° C. a white precipitate had formed. The reaction mixture was cooled to room temperature, and the white solid was filtered and washed with ice-cold ethanol (2×30 mL). The white solid was dried in a vacuum oven at 50° C. for 12 h to give 6.0 gm (69%) of 1 as a white solid.
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.07 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]=O.Cl.[CH3:5][NH:6][CH3:7].[C:8]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)(=[O:10])[CH3:9]>CC(O)C>[ClH:1].[CH3:5][N:6]([CH3:2])[CH2:7][CH2:9][C:8]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)=[O:10] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 g
Type
reactant
Smiles
C=O
Name
Quantity
8.07 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
73 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After approximately 18 h at 70° C. a white precipitate had formed
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
washed with ice-cold ethanol (2×30 mL)
CUSTOM
Type
CUSTOM
Details
The white solid was dried in a vacuum oven at 50° C. for 12 h
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CCC(=O)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 137.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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